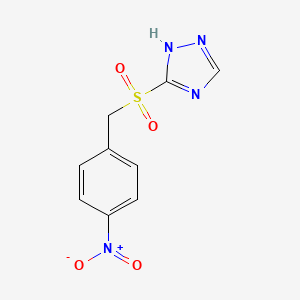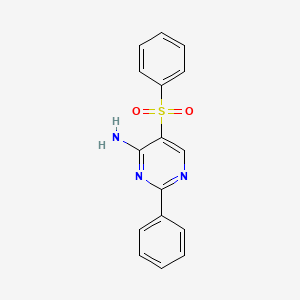![molecular formula C14H14ClF3N2O3 B3129725 ethyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-2-oxobut-3-enoate CAS No. 339106-48-8](/img/structure/B3129725.png)
ethyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-2-oxobut-3-enoate
Übersicht
Beschreibung
Ethyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-2-oxobut-3-enoate is a useful research compound. Its molecular formula is C14H14ClF3N2O3 and its molecular weight is 350.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-2-oxobut-3-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-2-oxobut-3-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ethylene Glycol and Propylene Glycol Toxicity Comparison
A review comparing the mammalian toxicity of ethylene glycol (EG) and propylene glycol (PG) concludes that EG exhibits greater toxicity than PG in terms of lethality, acute effects, and reproductive, developmental, and kidney toxicity. The review emphasizes that although both EG and PG cause mild dermal effects, PG might have a potential for skin contact sensitization. It also discusses the influence of EG and PG on hematological changes, suggesting that PG exposure in laboratory animals has been associated with reversible changes; such detailed comparisons could be critical for assessing similar compounds' safety profiles (LaKind, McKenna, Hubner, & Tardiff, 1999).
Ethyl T-butyl Ether (ETBE) Reproductive and Developmental Toxicity
Research focused on the reproductive and developmental toxicity of ethyl t-butyl ether (ETBE), a motor fuel oxygenate used in reformulated gasoline, can provide insights into how related ethyl compounds might be evaluated for similar toxicological profiles. The review discusses several GLP-compliant studies that did not find ETBE to be selectively toxic to reproduction or embryofetal development in the absence of other manifestations of general toxicity. Such studies could be indicative of the approaches used to assess the safety of other ethyl compounds in scientific and environmental contexts (Peyster, 2010).
Ethylene Oxide Sterilization
The application of ethylene oxide (EO) for the sterilization of medical devices highlights the use of ethyl-related compounds in critical healthcare settings. The review focuses on the advancements in EO sterilization techniques, emphasizing cycle design, validation, and the development of mathematical models to integrate lethality, which could enhance process flexibility without compromising safety. This demonstrates the significant potential for utilizing ethyl compounds in developing sterilization processes that are both effective and safe (Mendes, Brandão, & Silva, 2007).
Ethyl Glucuronide as a Biomarker
The study of ethyl glucuronide (EtG), a minor alcohol metabolite, in hair as a biomarker for alcohol use and abuse exemplifies the scientific application of ethyl compounds in toxicology and forensic science. EtG's stability in hair allows for the detection and quantification of alcohol consumption over extended periods. Such research underlines the potential for ethyl compounds to serve as biomarkers in clinical and forensic investigations, providing objective data on alcohol consumption or abstinence (Crunelle et al., 2014).
Eigenschaften
IUPAC Name |
ethyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N2O3/c1-4-23-13(22)12(21)9(7-20(2)3)11-10(15)5-8(6-19-11)14(16,17)18/h5-7H,4H2,1-3H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQCKGRGFRTBPT-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CN(C)C)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C/N(C)C)/C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-2-oxobut-3-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate](/img/structure/B3129645.png)
![Ethyl 5-[(4-methylbenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate](/img/structure/B3129651.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3129659.png)
![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B3129679.png)
![2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline](/img/structure/B3129685.png)
![N-[4-(2-chlorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3129687.png)


![N-(4-fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B3129727.png)

![2-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-sulfinamide](/img/structure/B3129743.png)
![2-[(4-Fluorophenyl)sulfinyl]-1-morpholino-1-ethanone](/img/structure/B3129745.png)
![methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate](/img/structure/B3129750.png)
